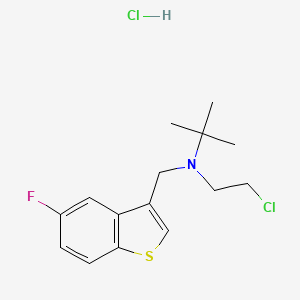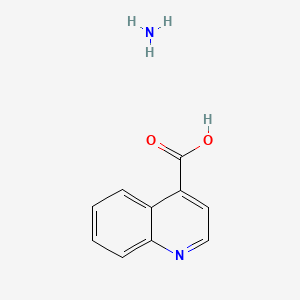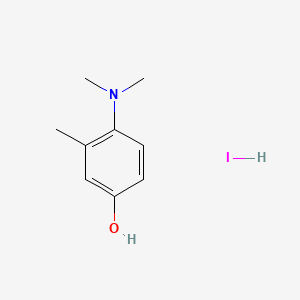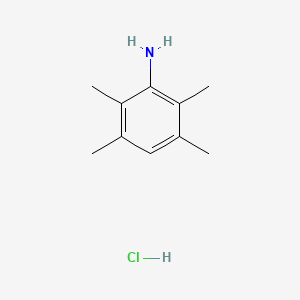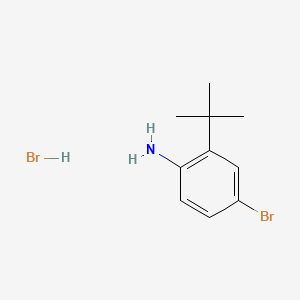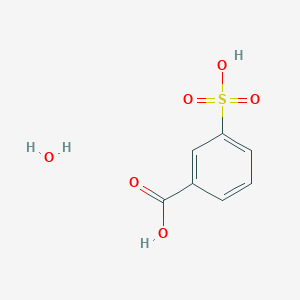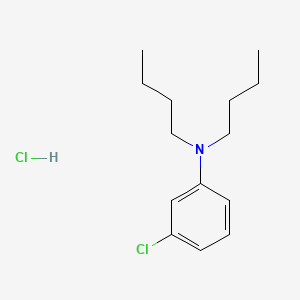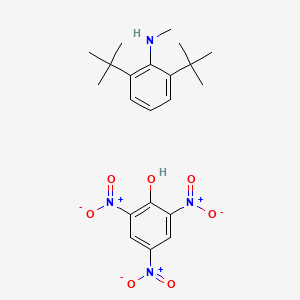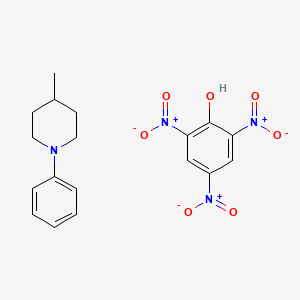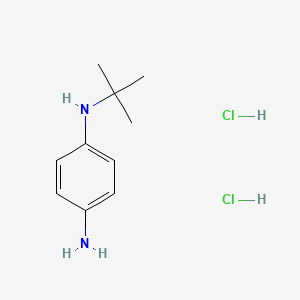
2-Bromo-4-tert-butyl aniline hydrochloride
Vue d'ensemble
Description
2-Bromo-4-tert-butyl aniline hydrochloride is a useful research compound. Its molecular formula is C10H15BrClN and its molecular weight is 264.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-4-tert-butyl aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-tert-butyl aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization:
- "2-Bromo-4-tert-butyl aniline hydrochloride" has been involved in the synthesis of brominated anilines and derivatives. Churakov et al. (1994) reported the preparation of brominated anilines through selective reduction and bromination processes, highlighting the role of bromoanilines in synthetic chemistry (Churakov et al., 1994).
- Frumkin et al. (1999) discussed the oxidation of amino groups in bromoanilines, leading to the formation of tert-butyl-NNO-azoxy derivatives, demonstrating the compound's versatility in creating complex organic structures (Frumkin et al., 1999).
Chemical Properties and Reactions:
- Koning (2010) studied the dissociation constants of halogeno-anilines, including bromoanilines, providing insights into their basicity and reactivity, which is crucial for understanding their behavior in various chemical reactions (Koning, 2010).
- Speiser et al. (1983) explored the electro-oxidation of anilines, including bromoanilines, shedding light on their oxidation mechanisms and the formation of radical cations, which are relevant in electrochemical applications (Speiser et al., 1983).
Applications in Organic Synthesis:
- Prakash et al. (2011) utilized tert-butyl sulfinamide as an ammonia equivalent for the amination of aryl bromides, including bromoanilines, demonstrating their role in the synthesis of anilines and indoles, important compounds in pharmaceutical and chemical industries (Prakash et al., 2011).
- Ratnikov et al. (2011) discussed the use of tert-butyl hydroperoxide in the catalytic oxidation of anilines, including bromoanilines, for the synthesis of various oxidized organic compounds (Ratnikov et al., 2011).
Propriétés
IUPAC Name |
2-bromo-4-tert-butylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEONYQPDZYNUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)-2-diazo-3-oxobutanoate;bromide](/img/structure/B8093993.png)

